

# 4-(Methoxymethyl)benzoic acid molecular weight

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## Compound of Interest

Compound Name: 4-(Methoxymethyl)benzoic acid

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An In-depth Technical Guide to **4-(Methoxymethyl)benzoic Acid** for Researchers, Scientists, and Drug Development Professionals

## Authored by: A Senior Application Scientist

### Abstract

**4-(Methoxymethyl)benzoic acid** (CAS No: 67003-50-3) is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its unique structural features—a carboxylic acid for derivatization, a stable methoxymethyl ether, and an aromatic scaffold—make it a valuable building block in the design and synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, analytical characterization, and potential applications, with a focus on its relevance to drug development professionals.

## Core Physicochemical & Structural Properties

**4-(Methoxymethyl)benzoic acid** is a solid at room temperature.<sup>[1]</sup> Its molecular structure and fundamental properties are the basis for its utility in chemical synthesis. The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the carboxylic and ether oxygens) influences its solubility and crystal packing.<sup>[2]</sup>

## Key Identifiers and Properties

The essential physicochemical data for **4-(Methoxymethyl)benzoic acid** are summarized below. This information is critical for reaction planning, safety assessment, and analytical method development.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[2][3][4][5]
Molecular Weight	166.17 g/mol	[3][4][5]
Monoisotopic Mass	166.062994177 Da	[3]
CAS Number	67003-50-3	[1][3][4][6]
IUPAC Name	4-(methoxymethyl)benzoic acid	[1][3]
Physical Form	Solid	[1][5]
Melting Point	~123 °C	[6]
Boiling Point	281.8 ± 23.0 °C (Predicted)	[6]
Density	1.177 ± 0.06 g/cm <sup>3</sup> (Predicted)	[6]
InChI Key	OORFINRYBCDBEN- UHFFFAOYSA-N	[1][3][5]
Canonical SMILES	COCC1=CC=C(C=C1)C(=O)O	[1][5]

## Molecular Structure

The structure of **4-(Methoxymethyl)benzoic acid** features a para-substituted benzene ring, which provides a rigid scaffold for building more complex architectures.

Caption: 2D structure of **4-(Methoxymethyl)benzoic acid**.

## Synthesis Methodologies

The synthesis of **4-(methoxymethyl)benzoic acid** is readily achievable in a laboratory setting. The most common and reliable method involves a nucleophilic substitution reaction, a cornerstone of organic chemistry.

## Primary Synthesis Route: Nucleophilic Substitution ( $S_N2$ )

This protocol utilizes 4-bromomethylbenzoic acid as the starting material and methanol as both the reagent and solvent. The reaction proceeds via an  $S_N2$  mechanism, where methoxide acts as the nucleophile.[7][8] The electron-withdrawing nature of the carboxylic acid group on the aromatic ring helps to stabilize the transition state, favoring this pathway.[8]

Reaction: 4-Bromomethylbenzoic acid is treated with a methanolic solution of potassium hydroxide (KOH) to generate the methoxide nucleophile, which then displaces the bromide.[7]



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Caption: Workflow for the synthesis of **4-(methoxymethyl)benzoic acid**.

### Step-by-Step Experimental Protocol:

- Reagent Preparation: Dissolve 1.1 g of potassium hydroxide (KOH) in 25 mL of methanol in a 100 mL round-bottomed flask equipped with a magnetic stir bar.[7]
- Addition of Starting Material: To this solution, add 1.1 g of 4-bromomethylbenzoic acid.[7]
- Reflux: Attach a reflux condenser and gently boil the mixture for 45-60 minutes. The reaction time begins once the mixture starts boiling.[7]
- Work-up:
  - Cool the flask to room temperature and remove the solvent (methanol) using a rotary evaporator.[7]
  - Dissolve the resulting solid residue in 30 mL of deionized water.[7]
  - Acidify the aqueous solution with dilute hydrochloric acid (HCl) until it is acidic to pH paper. This protonates the carboxylate, causing the product to precipitate.[7]

- Purification:
  - Collect the precipitated solid by vacuum filtration.<sup>[7]</sup>
  - Wash the solid with two 15 mL portions of hexane to remove non-polar impurities.<sup>[7]</sup>
  - For higher purity, recrystallize the crude product from hot deionized water.<sup>[7]</sup>
  - Collect the purified crystals by filtration and dry them thoroughly under vacuum.

## Alternative Synthesis Route

An alternative synthesis starts from the more readily available 4-hydroxybenzoic acid. This multi-step process involves protecting the phenol as a methoxymethyl (MOM) ether, followed by hydrolysis of the resulting ester.<sup>[9]</sup>

## Analytical Characterization

To ensure the identity, purity, and quality of synthesized **4-(methoxymethyl)benzoic acid**, a combination of analytical techniques is essential.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is the most definitive method for structural confirmation. Expected signals include: a singlet for the methoxy (-OCH<sub>3</sub>) protons (~3.3-3.5 ppm), a singlet for the methylene (-CH<sub>2</sub>-) protons (~4.4-4.6 ppm), two doublets in the aromatic region for the para-substituted ring (~7.4-8.1 ppm), and a broad singlet for the carboxylic acid (-COOH) proton (>10 ppm).
- Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Characteristic absorption bands would be observed for the carboxylic acid O-H stretch (broad, ~2500-3300 cm<sup>-1</sup>), the C=O stretch (~1680-1710 cm<sup>-1</sup>), the C-O ether stretch (~1080-1150 cm<sup>-1</sup>), and aromatic C-H bonds.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. An ESI-MS in negative mode would be expected to show a peak at m/z 165, corresponding to the deprotonated molecule [M-H]<sup>-</sup>.

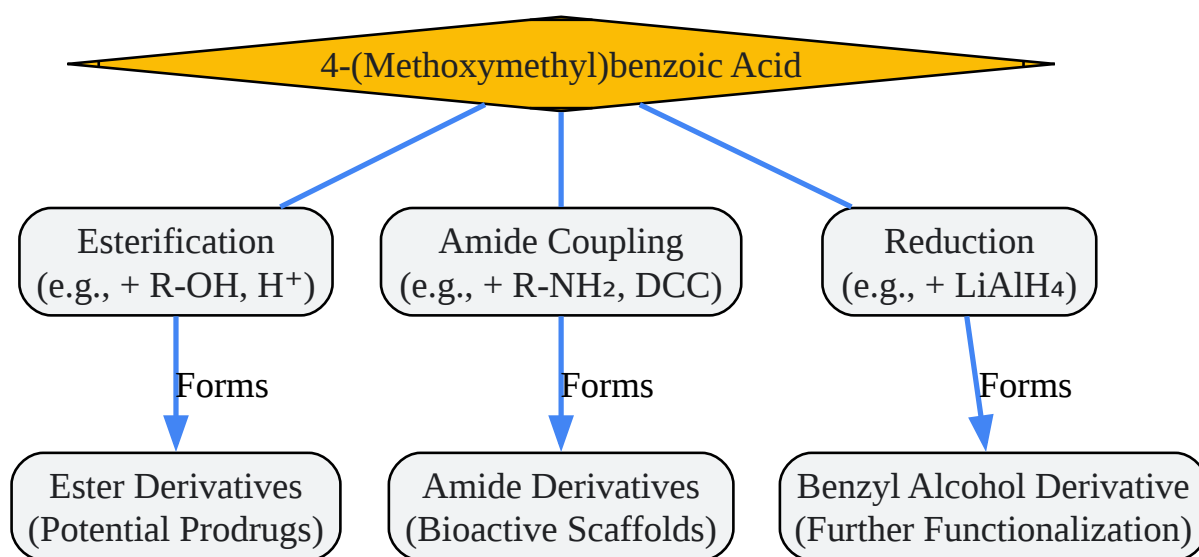
- Melting Point Analysis: A sharp melting point range close to the literature value (~123 °C) is a strong indicator of high purity.[6]

## Applications in Drug Development and Research

Benzoic acid and its derivatives are ubiquitous in the pharmaceutical industry, serving as preservatives, antifungal agents, and crucial intermediates for more complex APIs.[10] While specific applications for **4-(methoxymethyl)benzoic acid** are less documented than for its close analog, 4-methoxybenzoic acid, its structure makes it a highly valuable and strategic building block.

## Role as a Synthetic Intermediate

The true value of **4-(methoxymethyl)benzoic acid** lies in its utility as a scaffold. The carboxylic acid group is a versatile handle for various chemical transformations.



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Caption: Synthetic utility of **4-(methoxymethyl)benzoic acid**.

- API Synthesis: Like other benzoic acid derivatives, it can serve as a precursor in the synthesis of anti-inflammatory and analgesic drug molecules.[11][12] The methoxymethyl group provides a more stable, less electronically active alternative to the simple methoxy

group found in p-anisic acid, which can be advantageous in multi-step syntheses by preventing unwanted side reactions.

- Medicinal Chemistry: In structure-activity relationship (SAR) studies, the methoxymethyl group can be used to probe steric and electronic requirements in a receptor's binding pocket. It acts as a bioisostere for other functional groups, allowing chemists to fine-tune a lead compound's pharmacological properties.

## Safety, Handling, and Storage

As a laboratory chemical, **4-(methoxymethyl)benzoic acid** must be handled with appropriate precautions.

## Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

- H302: Harmful if swallowed.[3][5]
- H315: Causes skin irritation.[3][5]
- H319: Causes serious eye irritation.[3][5]
- H335: May cause respiratory irritation.[3][5]

The signal word is "Warning".[3][5]

## Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
- Personal Protective Equipment (PPE):
  - Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[4]

- Avoid breathing dust. If dust formation is unavoidable, a particle respirator may be necessary.[4]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

## Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
- Keep away from strong oxidizing agents.[13]

## Conclusion

**4-(Methoxymethyl)benzoic acid** is a valuable and versatile chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its straightforward synthesis, well-defined structure, and reactive functional groups make it an excellent building block for creating novel and complex molecular architectures. A thorough understanding of its properties, handling requirements, and synthetic utility allows scientists to effectively and safely incorporate this compound into their research and development workflows.

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